2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-cycloheptyl-2-oxoacetamide
Overview
Description
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-cycloheptyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex molecular structure, which includes an indole core, a benzyl group, an ethyl group, a cycloheptyl group, and an oxoacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-cycloheptyl-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced through alkylation reactions. For example, the indole core can be alkylated with benzyl bromide and ethyl iodide in the presence of a strong base such as sodium hydride.
Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced through the reaction of the indole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Cycloheptyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-cycloheptyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxoacetamide moiety to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cycloheptyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with different functional groups.
Scientific Research Applications
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-cycloheptyl-2-oxoacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-cycloheptyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzyl-7-ethyl-1H-indol-3-yl)ethanone: A structurally similar compound with a simpler molecular structure, lacking the cycloheptyl and oxoacetamide groups.
5-[(1-benzyl-7-ethyl-1H-indol-3-yl)methylene]-3-methyl-2-thioxo-4-imidazolidinone: Another indole derivative with different functional groups, including a thioxo and imidazolidinone moiety.
Uniqueness
2-(1-benzyl-7-ethyl-1H-indol-3-yl)-N-cycloheptyl-2-oxoacetamide is unique due to its complex molecular structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The presence of the cycloheptyl and oxoacetamide groups distinguishes it from simpler indole derivatives and may enhance its interactions with biological targets.
Properties
IUPAC Name |
2-(1-benzyl-7-ethylindol-3-yl)-N-cycloheptyl-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-2-20-13-10-16-22-23(18-28(24(20)22)17-19-11-6-5-7-12-19)25(29)26(30)27-21-14-8-3-4-9-15-21/h5-7,10-13,16,18,21H,2-4,8-9,14-15,17H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPEFUOPOTZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3)C(=O)C(=O)NC4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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